3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide - 1788852-08-3

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-3093467
CAS Number: 1788852-08-3
Molecular Formula: C18H16N2O2S
Molecular Weight: 324.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

DS2OMe (1)

  • Compound Description: DS2OMe (chemical name: 4-methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide) is a candidate PET radiotracer being investigated for its potential to visualize δ-containing GABAA receptors in vivo. [, ]

4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

  • Compound Description: This compound, developed by ZENECA, acts as a potent and selective leukotriene receptor antagonist. [] It exhibits high affinity for LTD4 displacement on guinea pig lung membranes (Ki = 0.42 nM) and potent antagonistic activity against LTE4 on guinea pig trachea (pKB = 10.13 ± 0.14). Notably, it displays good oral efficacy with an ED50 of 1.14 μmol/kg against LTD4-induced bronchoconstriction in guinea pigs. The (R)-enantiomer (38p) demonstrated superior potency compared to its (S)-counterpart (38o). []
  • Compound Description: This group encompasses histone deacetylase (HDAC) inhibitors. FK228, N‐(2‐aminophenyl)‐4‐[N‐(pyridin‐3‐yl‐methoxycarbonyl)amino‐methyl]benzamide, and CBHA were investigated for their potential to sensitize human gastric (MKN45) and colorectal (DLD1) adenocarcinoma cells to radiation therapy. These compounds, particularly FK228, demonstrated significant enhancement of radiation-induced cell death, DNA fragmentation, and caspase-3/8 activation at minimally toxic doses. []

Series of 2‐methoxy‐5‐arylamido‐N‐(pyridin‐3‐ylmethyl)benzamides

  • Compound Description: This series of compounds was synthesized and evaluated for antiplatelet aggregation activities against various agonists, including adenosine diphosphate (ADP), arachidonic acid (AA), and collagen. [] Notable compounds within this series include:
    • Compound 1a: Exhibited the most potent anti-platelet aggregation activity against ADP with an IC50 of 0.21 μM/L. []
    • Compound 1b: Showed the highest activity against AA with an IC50 of 0.23 μM/L. []
    • Compound 1m: Demonstrated significant anti-platelet aggregation activity against collagen with an inhibition rate of 55.06%. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives

  • Compound Description: This series of compounds, with variations in the amide substituent (10a-h), was synthesized and evaluated for antibacterial activity. [] The synthesis involved reacting 3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-amine (8) with various carboxylic acids. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides

  • Compound Description: This series of compounds, designed as potential succinate dehydrogenase inhibitors, was synthesized and evaluated for antifungal activity. The series includes seventeen compounds, with variations in the substituents on the phenyl ring attached to the pyridine ring. []
    • N-[2-((3-fluoro-4-methylphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methyl-thio)pyrimidine-5-carboxamide (4p): This specific compound showed high fungicidal activity against S. sclerotiorum and moderate activity against B. cinerea. Molecular docking studies revealed that 4p forms four hydrogen bonds and one cation-π interaction with the succinate dehydrogenase enzyme. []

(R)-N-[5-(2-methoxy-2-phenylacetyl)-1,4,5,6-tetrahydro-pyrrolo [3,4-c] pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide (PHA739358, Danusertib)

  • Compound Description: PHA739358 is an antitumor agent. []

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyrylsulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

  • Compound Description: TL-77 is a novel (E)-styrylsulfonyl methylpyridine derivative with potent in vitro antitumor activity. [] It demonstrates improved oral bioavailability compared to its analog, ON01910.Na (Rigosertib). [] TL-77 exhibits significant growth inhibitory activity, particularly against cancer cells, with a GI50 < 1 μM against HCT-116 cells. [] It induces G2/M cell cycle arrest followed by apoptosis in cancer cells. [] Its mechanism of action involves potent inhibition of tubulin polymerization, interfering with mitotic spindle assembly, and inducing DNA damage. [] Additionally, TL-77 downregulates B-cell lymphoma 2 family proteins and stimulates caspase activation, contributing to its apoptotic effects. []

Almorexant, SB-674042 and EMPA

  • Compound Description: This group consists of orexin receptor antagonists with varying selectivity profiles.
    • Almorexant: A dual orexin receptor antagonist targeting both OX1 and OX2 receptors, clinically investigated for its efficacy in inducing and maintaining sleep. []
    • SB-674042 (1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone): A selective OX1 receptor antagonist. []
    • EMPA (N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide): A selective OX2 receptor antagonist. []

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-trifluoromethylphenyl]-3-(4-pyridin-3-ylpyrimidin-2-ylamino)benzamide and its salts

  • Compound Description: This compound and its various salts, including hydrochloride, phosphate, sulfate, methanesulfonate, etansulfonate, benzenesulfonate, and p-toluenesulfonate salts, are identified as potent protein kinase inhibitors. [, , , , , ] The monohydrochloride monohydrate salt exhibits superior solubility and bioavailability compared to the free base or hydrochloride salt. [] Additionally, a nanosize weakly crystalline modification of the hydrochloride monohydrate salt demonstrates enhanced solubility and faster absorption compared to the existing modification A, making it a promising candidate for anti-leucaemia therapy. []

4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-ylamino)phenyl]-benzamide

  • Compound Description: This compound is a potent inhibitor of PDGF receptor tyrosine kinases. It shows potential in treating diseases induced by angiotensin II, particularly hypertension. [, ]

APD791 (3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide)

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist, exhibiting potential as an antithrombotic agent. [, ] It demonstrates high affinity for the 5-HT2A receptor (Ki = 4.9 nM) and inhibits 5-HT-mediated amplification of ADP-stimulated platelet aggregation in both human and dog platelets. [] APD791 also inhibits 5-HT-stimulated DNA synthesis in rabbit aortic smooth muscle cells and vasoconstriction in rabbit aortic rings, indicating potential application in vascular biology. [] Notably, APD791 exhibits good oral bioavailability in various species, including rats, dogs, and monkeys, and possesses a favorable safety profile. []

Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl)

  • Compound Description: This compound is identified as a potential antifungal agent. []

MK-0767 ((±)-5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide)

  • Compound Description: MK-0767 is a thiazolidinedione (TZD)-containing peroxisome proliferator-activated receptor α/γ agonist. [, ] It exists as a rapidly interconverting racemate with a chiral center at the TZD ring's 5-position. [] MK-0767 undergoes extensive metabolism, primarily involving the TZD ring. [, ]

N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide

  • Compound Description: This compound forms the basis of a pharmaceutical composition designed for enhanced drug delivery and absorption. [] The composition typically involves a core containing the active compound along with excipients, and a coating often comprising a metal oxide such as iron oxide for improved stability and release properties. [] Various coating formulations like Opadry II Red®, Opadry II Yellow®, and Opadry II Gray® are explored for optimizing drug delivery. []

3-(difluoromethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(cyclopropylmethoxy)benzamide

  • Compound Description: A method for preparing this compound is described. []

N-((E)-{5-[(E)-(pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine

  • Compound Description: This compound is a six-membered-ring azomethine that forms a three-dimensional layered network structure through intermolecular hydrogen bonding and π-stacking. []

N-ethyl-N'-[2-methoxy-4-(5-methyl-4-{[(1S)-1-pyridin-3-ylbutyl]amino}pyrimidin-2-yl)phenyl]urea

  • Compound Description: The acid addition salts of this compound, specifically those formed with citric acid, hydrochloric acid, methanesulfonic acid, oxalic acid, and tartaric acid, are highlighted. []

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

  • Compound Description: YM-09151-2 is a potent neuroleptic agent that exhibits high antistereotypic activity with a low propensity for catalepsy. [] It demonstrates significantly higher potency compared to haloperidol and metoclopramide in inhibiting apomorphine-induced stereotyped behavior in rats. []

Thien-3-yl-sulfonylamino(thio)carbonyl-triazolin(ti)ones and 4-HPPD inhibitors

  • Compound Description: This entry refers to a group of herbicides combining a thien-3-yl-sulfonylaminocarbonyltriazolinone derivative and a specific 4-HPPD inhibitor (Compound B.2) for enhanced herbicidal activity. [, ] The combination often includes a third compound to improve compatibility with crop plants. These compatibility enhancers can be selected from a broad group, including compounds like AD-67, benoxacor, cloquintocet-mexyl, 2,4-D, dicloromid, daimuron, fenclorim, fenchlorazole-ethyl, flurazole, fluxofenim, furilazole, isoxadifen-ethyl, MCPA, mecoprop, mefenpyr-diethyl, MG-191, 1,8-naphthalic anhydride, oxabetrinil, PPG-1292, R-29148, N-cyclopropyl-4-[[(2-methoxy-5-methyl-benzoyl)-amino]-sulfonyl]-benzamide, and N-[[(4-methylaminocarbonyl-amino)-phenyl]sulfonyl-2-methoxy-benzamide, as well as various derivatives of formula (II). [, ]
  • Compound Description: This compound is a derivative with a 2-methoxy substitution, related to its 4-methyl and 4-chloro counterparts. It displays distinct structural features compared to its analogues. [, ] Unlike the 4-methyl and 4-chloro derivatives exhibiting anticlinal torsion angles for the thiophene ring, this compound exhibits a gauche torsion angle of -69.6(2)°. [] The absence of disorder in its thiophene ring enables one of its carbon atoms to participate in intermolecular C–H⋯O hydrogen bonding, leading to a C(5) chain graph-set motif linking molecules along the [] direction. []

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

  • Compound Description: This compound, synthesized via a microwave-assisted reaction between 4-(4-chlorobenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one and 3-methyl-1-phenyl-1H-pyrazol-5-amine, exhibits a distinct planar conformation. [] The pyrazolo[3,4-b]pyridine system, except for the carbon atoms bearing the benzamido and oxo substituents, lies in a single plane, with the latter carbons showing displacements of 0.284(5) and 0.847(5) Å, respectively. [] Intermolecular hydrogen bonds involving the dihydropyridinone ring's NH group contribute to the formation of infinite chains extending along the b axis within its crystal structure. []

Series of (Oxazolidinon-5-yl-methyl)-2-thiophen-carboxamides

  • Compound Description: These compounds have potential applications in treating and/or preventing thromboembolic diseases. []

3-(3-amino-phenylethynyl)-5-(2-methoxy-1-methyl-ethoxy)-N-(1-methyl-1H-pyrazol-3-yl)-benzamide (19)

  • Compound Description: This acetylenyl benzamide derivative is a potent glucokinase activator, potentially useful for treating type 2 diabetes (T2DM). [] In vitro assays show an EC50 of 27 nM, with a 2.16-fold increase in glucose uptake in rat hepatocytes. [] In vivo studies using C57BL/6J mice demonstrated a 47.4% reduction in glucose AUC at 30 mg/kg, outperforming sitagliptin. [] Compound 19 also displayed basal glucose-lowering effects without significant hypoglycemia risk in the same mouse model. []

Series of (Z)-N-(1-[2-{3-[(dimethylamino)methyl)]-2-methoxyphenyl}-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl]ethylidene)benzenamine Derivatives

  • Compound Description: These derivatives exhibit varying degrees of antifungal activity, with compounds 4f and 4h demonstrating significant potency, and compound 4c showing moderate activity against Candida albicans, Candida tropicalis, and Aspergillus niger. [] The position and nature of substituents on the benzene moiety significantly influence the antifungal activity. []

N-(3-acrylamidophenyl)-4-((4-(4-(4-fluorophenyl)-1-methyl-2-(methylthio)-1H-imidazol-5-yl)pyridin-2-yl)amino)benzamide (13)

  • Compound Description: Compound 13 is a potent and selective covalent inhibitor of JNK3, demonstrating low double-digit nanomolar IC50 values in a radiometric kinase assay. [] In a NanoBRETTM intracellular JNK3 assay, it exhibited covalent engagement with JNK3, confirmed by washout experiments and reduced binding affinity for a JNK3(C154A)-NLuc mutant. [] Introducing a photolabile protecting group to Compound 13 resulted in a 10-fold decrease in intracellular JNK3 binding, which was fully restored upon UV irradiation at 365 nm within 8 minutes. [] This photocaged version enables spatiotemporal control of JNK3 activity in live cells using light. []

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

  • Compound Description: This compound, a potent and orally active selective orexin 2 receptor antagonist (2-SORA), exhibits promising sleep-promoting properties. [] Derived from an HTS hit (1, N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide), optimization efforts focused on enhancing its OX2R antagonistic activity, metabolic stability, and aqueous solubility. [] Compound 43 demonstrates efficacy comparable to seltorexant in a rat sleep model, making it a potential candidate for insomnia and other conditions like depression. []

Series of 6-aryl-5-hydroxy-2-phenylpyrano[2,3-c]pyrazol-4(2H)-ones

  • Compound Description: This series of compounds represents a novel class of 3-hydroxyflavone analogues synthesized from pyrazole-chalcones. [] The 5-hydroxy group exhibits excited-state intramolecular proton transfer (ESIPT) in various solvents, leading to a distinct two-band fluorescence emission. []

Properties

CAS Number

1788852-08-3

Product Name

3-methoxy-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

3-methoxy-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide

Molecular Formula

C18H16N2O2S

Molecular Weight

324.4

InChI

InChI=1S/C18H16N2O2S/c1-22-17-4-2-3-14(8-17)18(21)20-10-13-7-16(11-19-9-13)15-5-6-23-12-15/h2-9,11-12H,10H2,1H3,(H,20,21)

InChI Key

LEDDVDDOKRXCBM-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NCC2=CC(=CN=C2)C3=CSC=C3

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.